molecular formula C10H8N2O2 B1205928 2,2'-Bipyridine-3,3'-diol CAS No. 36145-03-6

2,2'-Bipyridine-3,3'-diol

Cat. No.: B1205928
CAS No.: 36145-03-6
M. Wt: 188.18 g/mol
InChI Key: RJNRKZBHLCOHNM-UHFFFAOYSA-N
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Description

2,2’-Bipyridine-3,3’-diol is an organic compound with the molecular formula C10H8N2O2. It is a derivative of bipyridine, featuring hydroxyl groups at the 3 and 3’ positions. This compound is known for its unique photophysical properties, particularly its ability to undergo excited-state intramolecular proton transfer (ESIPT), making it a subject of interest in various fields of research .

Mechanism of Action

Target of Action

The primary target of 2,2’-Bipyridine-3,3’-diol (BP(OH)2) is the excited-state intramolecular proton transfer (ESIPT) process . This process is crucial in various chemical and biological processes and has extensive applications in the design of luminescent materials, the formation of photostabilizers, electronic devices, and the construction of proton transfer lasers .

Mode of Action

BP(OH)2 is a typical molecule with ESIPT and thermally activated delayed fluorescence (TADF) properties . It undergoes a barrierless single ESIPT process rather than the double ESIPT process with a barrier . The molecule’s interaction with its targets results in changes in its photophysical behavior, which is significantly altered in response to the alteration of the immediate microenvironments .

Biochemical Pathways

The ESIPT process in BP(OH)2 has been reported to take place as either a concerted or a stepwise protocol . In the concerted process, the direct generation of the diketo form through the abstraction of protons occurs in the order of 100 fs . In the two-step mechanism, first, the generation of the monoketo form from the dienol (DE) occurs in the time scale of 50 fs followed by the abstraction of the second proton in the timescale of 10 ps .

Pharmacokinetics

Its molecular weight is 18818 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of BP(OH)2’s action is the generation of efficient organic light-emitting diodes (OLEDs) . This is attributed to its high utilization of both singlet and triplet excitons . For conventional fluorescent OLEDs, only 25% singlet excitons are available, which causes low internal quantum efficiency .

Action Environment

The action of BP(OH)2 is influenced by environmental factors. Its photophysical behavior is significantly altered in response to the alteration of the immediate microenvironments . It has been used as a fluorescent marker in many self-assembled aggregates formed by various biomolecules .

Biochemical Analysis

Biochemical Properties

2,2’-Bipyridine-3,3’-diol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form complexes with transition metals, which can influence the activity of metalloenzymes. For instance, it can chelate with metals like cobalt, forming stable complexes that can affect enzymatic activity . Additionally, 2,2’-Bipyridine-3,3’-diol has been studied for its photophysical properties, including excited-state intramolecular proton transfer (ESIPT) and thermally activated delayed fluorescence (TADF), which are relevant in biochemical contexts .

Cellular Effects

2,2’-Bipyridine-3,3’-diol has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to undergo ESIPT makes it a valuable fluorescent marker in cellular studies, allowing researchers to track cellular processes in real-time . Additionally, its interaction with metal ions can impact cellular functions, such as oxidative stress response and metal homeostasis .

Molecular Mechanism

The molecular mechanism of 2,2’-Bipyridine-3,3’-diol involves its ability to bind with biomolecules and influence their activity. The compound can chelate with metal ions, forming stable complexes that can either inhibit or activate enzymatic functions . Its ESIPT and TADF properties also play a role in its molecular mechanism, as these processes can influence the compound’s interaction with other biomolecules and its overall biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’-Bipyridine-3,3’-diol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2,2’-Bipyridine-3,3’-diol is relatively stable under various conditions, but its photophysical properties can change over time, affecting its fluorescence and interaction with other molecules . Long-term studies have indicated that the compound can have lasting effects on cellular functions, particularly in terms of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2,2’-Bipyridine-3,3’-diol can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity and neuroprotection . At higher doses, it can cause toxic effects, including oxidative stress and cellular damage . It is important to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing adverse effects.

Metabolic Pathways

2,2’-Bipyridine-3,3’-diol is involved in various metabolic pathways, particularly those related to metal ion homeostasis and oxidative stress response. The compound can interact with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . Its ability to chelate with metal ions also plays a crucial role in its metabolic activity .

Transport and Distribution

The transport and distribution of 2,2’-Bipyridine-3,3’-diol within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, where it can exert its biochemical effects . Its ability to form complexes with metal ions can also affect its localization and accumulation within cells .

Subcellular Localization

2,2’-Bipyridine-3,3’-diol is localized in various subcellular compartments, including the cytoplasm and organelles. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . The compound’s interaction with metal ions and its photophysical properties can also affect its activity and function within different subcellular locations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bipyridine-3,3’-diol typically involves the functionalization of bipyridine. One common method includes the hydroxylation of 2,2’-bipyridine using suitable oxidizing agents under controlled conditions. The reaction conditions often require specific solvents and temperatures to ensure the selective introduction of hydroxyl groups at the desired positions .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale methods. This includes the use of continuous flow reactors and scalable oxidizing agents to achieve high yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2,2’-Bipyridine-3,3’-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or ethers .

Scientific Research Applications

2,2’-Bipyridine-3,3’-diol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Bipyridine-3,3’-diol is unique due to its dual hydroxyl groups, which enable ESIPT and enhance its utility as a fluorescent probe and in electronic applications. Its ability to form stable complexes with metal ions also distinguishes it from other bipyridine derivatives .

Properties

IUPAC Name

2-(3-hydroxypyridin-2-yl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-7-3-1-5-11-9(7)10-8(14)4-2-6-12-10/h1-6,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNRKZBHLCOHNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=C(C=CC=N2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583574
Record name (2Z)-2-(3-Hydroxypyridin-2(1H)-ylidene)pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36145-03-6
Record name (2Z)-2-(3-Hydroxypyridin-2(1H)-ylidene)pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Bipyridine-3,3'-diol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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